3-Tert-butyl-2-isopropoxyphenol
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Overview
Description
3-Tert-butyl-2-isopropoxyphenol is an organic compound with the molecular formula C13H20O2 It is a phenolic compound characterized by the presence of a tert-butyl group and an isopropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 3-tert-butylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-Tert-butyl-2-isopropoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-isopropoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The tert-butyl and isopropoxy groups can modulate the compound’s lipophilicity and steric properties, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butylphenol: Lacks the isopropoxy group, making it less lipophilic.
2-Isopropoxyphenol: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-Tert-butyl-2-isopropoxyphenol: Positional isomer with different reactivity and properties.
Uniqueness
3-Tert-butyl-2-isopropoxyphenol is unique due to the combined presence of both tert-butyl and isopropoxy groups, which confer distinct steric and electronic characteristics. These features make it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-tert-butyl-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)15-12-10(13(3,4)5)7-6-8-11(12)14/h6-9,14H,1-5H3 |
InChI Key |
NAFAUVXUKDTOOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1O)C(C)(C)C |
Origin of Product |
United States |
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